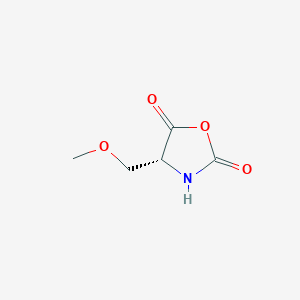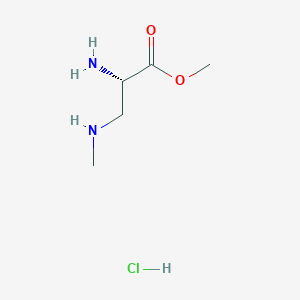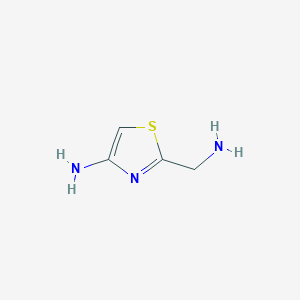
2-(Aminomethyl)thiazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)thiazol-4-amine is a heterocyclic compound featuring a thiazole core
准备方法
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)thiazol-4-amine can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of thiourea with an alpha-halo ketone . This method is widely used due to its simplicity and efficiency. The reaction typically requires mild conditions and can be carried out in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations.
化学反应分析
Types of Reactions
2-(Aminomethyl)thiazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
科学研究应用
2-(Aminomethyl)thiazol-4-amine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(Aminomethyl)thiazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as an inhibitor of cyclin-dependent kinase 5, which plays a crucial role in the progression of neurodegenerative diseases . The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its therapeutic effects.
相似化合物的比较
2-(Aminomethyl)thiazol-4-amine can be compared with other thiazole derivatives such as:
2-Aminothiazole: Similar in structure but lacks the aminomethyl group, which can affect its reactivity and biological activity.
4-Methylthiazole: Contains a methyl group instead of an aminomethyl group, leading to different chemical properties and applications.
The unique aminomethyl group in this compound provides it with distinct chemical reactivity and potential for specific applications, particularly in medicinal chemistry.
属性
分子式 |
C4H7N3S |
|---|---|
分子量 |
129.19 g/mol |
IUPAC 名称 |
2-(aminomethyl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C4H7N3S/c5-1-4-7-3(6)2-8-4/h2H,1,5-6H2 |
InChI 键 |
XWCKJAQVFATCCI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(S1)CN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



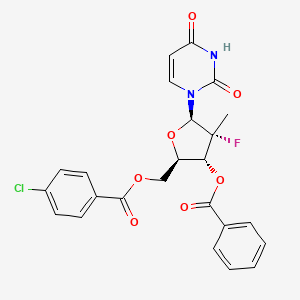
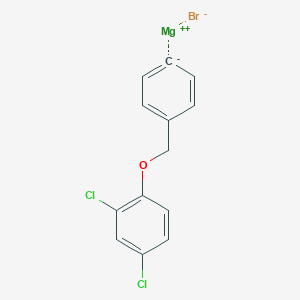

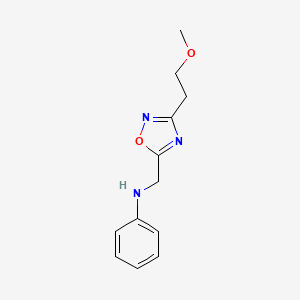
![Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate](/img/structure/B14893004.png)

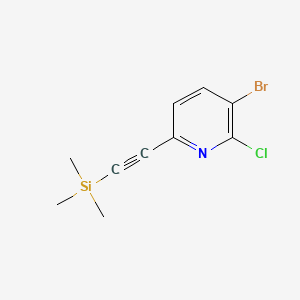

![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)


